molecular formula C13H12INO B11799307 (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol

Cat. No.: B11799307
M. Wt: 325.14 g/mol
InChI Key: AGJRGJDHQPWRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: is an organic compound that features a pyridine ring substituted with iodine and a methyl group, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylpyridine and iodobenzene.

    Iodination: The 4-methylpyridine undergoes iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Grignard Reaction: The iodinated pyridine is then reacted with phenylmagnesium bromide (a Grignard reagent) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the iodination and Grignard reactions.

    Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the iodine substituent.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of (6-Iodo-4-methylpyridin-3-yl)(phenyl)ketone.

    Reduction: Formation of 4-methylpyridin-3-yl)(phenyl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

(6-Iodo-4-methylpyridin-3-yl)(phenyl)methanol: can be compared with similar compounds such as:

    (4-Methylpyridin-3-yl)(phenyl)methanol: Lacks the iodine substituent, resulting in different reactivity and biological activity.

    (6-Bromo-4-methylpyridin-3-yl)(phenyl)methanol: Substitution of iodine with bromine, leading to variations in chemical properties and applications.

Conclusion

This compound: is a versatile compound with significant potential in various fields of research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

(6-iodo-4-methylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C13H12INO/c1-9-7-12(14)15-8-11(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3

InChI Key

AGJRGJDHQPWRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.